molecular formula C7H12Cl2N2S B13428137 (4-Cyclopropyl-1,3-thiazol-2-yl)methanamine dihydrochloride

(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Cat. No.: B13428137
M. Wt: 227.15 g/mol
InChI Key: VLSSAQMHNFVYIT-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thioamide in the presence of a suitable catalyst to form the thiazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride
  • (4-Methyl-1,3-thiazol-2-yl)methanamine
  • (2-Isopropylthiazol-4-yl)methanamine dihydrochloride

Uniqueness

(4-Cyclopropyl-1,3-thiazol-2-yl)methanamine dihydrochloride is unique due to its specific cyclopropyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C7H12Cl2N2S

Molecular Weight

227.15 g/mol

IUPAC Name

(4-cyclopropyl-1,3-thiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C7H10N2S.2ClH/c8-3-7-9-6(4-10-7)5-1-2-5;;/h4-5H,1-3,8H2;2*1H

InChI Key

VLSSAQMHNFVYIT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)CN.Cl.Cl

Origin of Product

United States

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